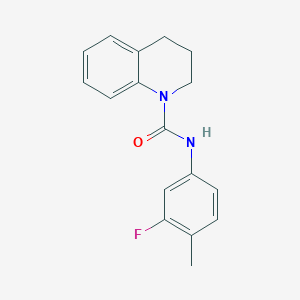![molecular formula C18H18ClF3N2O B4284439 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4284439.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-ethylphenyl)ethyl]urea
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-ethylphenyl)ethyl]urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and forestry to control the growth of weeds. It was first introduced in the 1950s and has since become an important tool for farmers and foresters to maintain crop yields and prevent the spread of invasive species. In
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants, which prevents them from producing energy and ultimately leads to their death. It does this by binding to a specific protein complex in the chloroplasts of plant cells, known as photosystem II. This protein complex is responsible for capturing light energy and converting it into chemical energy, which is used to power the plant's metabolic processes. By disrupting this process, Diuron effectively starves the plant of energy and causes it to die.
Biochemical and Physiological Effects:
In addition to its effects on plants, Diuron can also have biochemical and physiological effects on non-target organisms. Studies have shown that Diuron can accumulate in the tissues of fish and other aquatic organisms, potentially leading to toxicity and reproductive harm. It can also have negative effects on soil microorganisms, which play a crucial role in nutrient cycling and soil health. More research is needed to fully understand the potential impacts of Diuron on non-target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide that has been extensively studied in laboratory experiments. Its mechanism of action is well understood, making it a useful tool for studying plant physiology and photosynthesis. However, its effects on non-target organisms and potential environmental impact must be carefully considered when conducting experiments. Researchers must also take into account the potential for contamination of soil and water samples with Diuron residues.
Orientations Futures
There are several areas of future research that could help to better understand the potential impacts of Diuron on ecosystems and non-target organisms. One area of focus could be on the development of alternative herbicides that are less harmful to the environment. Another area could be on improving our understanding of the mechanisms of Diuron toxicity and how it interacts with different organisms. Finally, more research is needed to determine the long-term effects of Diuron exposure on ecosystems and the potential for bioaccumulation in food chains.
Applications De Recherche Scientifique
Diuron has been the subject of numerous scientific studies due to its widespread use and potential environmental impact. Research has focused on its effects on soil microorganisms, aquatic ecosystems, and plant growth. Some studies have shown that Diuron can have negative effects on non-target organisms, such as algae and fish, while others have found no significant impact. Scientists continue to study the long-term effects of Diuron exposure on ecosystems and the potential for bioaccumulation in food chains.
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-ethylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O/c1-3-12-4-6-13(7-5-12)11(2)23-17(25)24-16-10-14(18(20,21)22)8-9-15(16)19/h4-11H,3H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBOWISFTDGJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)
![4-(3-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)
![N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284395.png)
![N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284396.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-3-isoxazolyl)urea](/img/structure/B4284404.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4284408.png)

![N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284428.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4284434.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4284454.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4284457.png)